molecular formula C17H27NO4 B12894035 2-Methyl-5-oxododecan-2-yl oxazole-4-carboxylate

2-Methyl-5-oxododecan-2-yl oxazole-4-carboxylate

Cat. No.: B12894035
M. Wt: 309.4 g/mol
InChI Key: SNHUVVCRMIVNHQ-UHFFFAOYSA-N
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Description

2-Methyl-5-oxododecan-2-yl oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxododecan-2-yl oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-keto ester with an amide in the presence of a dehydrating agent. The reaction conditions often require heating and the use of a solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxododecan-2-yl oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different functionalized oxazole compounds.

    Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-methanol derivatives.

Scientific Research Applications

2-Methyl-5-oxododecan-2-yl oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxododecan-2-yl oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate: Another oxazole derivative with similar structural features.

    Benzyl 2-phenyloxazole-4-carboxylate: Known for its antimicrobial activity.

Uniqueness

2-Methyl-5-oxododecan-2-yl oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long alkyl chain and oxazole ring make it a versatile compound for various applications.

Properties

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

(2-methyl-5-oxododecan-2-yl) 1,3-oxazole-4-carboxylate

InChI

InChI=1S/C17H27NO4/c1-4-5-6-7-8-9-14(19)10-11-17(2,3)22-16(20)15-12-21-13-18-15/h12-13H,4-11H2,1-3H3

InChI Key

SNHUVVCRMIVNHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCC(C)(C)OC(=O)C1=COC=N1

Origin of Product

United States

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